A Technical Guide to the Single Crystal X-ray Diffraction Analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
A Technical Guide to the Single Crystal X-ray Diffraction Analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Abstract
This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (SC-XRD) analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the journey from molecular synthesis and crystallization to data acquisition, structure refinement, and interpretation. By elucidating the causality behind experimental choices and adhering to international standards, this guide serves as a robust resource for understanding the three-dimensional architecture of this versatile compound and its implications for rational drug design.
Introduction: The Significance of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The title compound, 1-(prop-2-yn-1-yl)-1H-imidazole, is of particular interest. It features a terminal alkyne group—the propargyl moiety—which makes it an ideal synthon for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4] This powerful reaction allows for the efficient and specific covalent linking of the imidazole scaffold to other molecules, enabling the rapid generation of diverse chemical libraries for drug screening.[4]
The hydrochloride salt form enhances the compound's stability and aqueous solubility, properties that are often advantageous for both pharmaceutical formulation and the growth of high-quality single crystals. Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount. This structural data provides invaluable insights into its conformation, potential intermolecular interactions, and the steric and electronic properties that govern its reactivity and biological activity.[5]
Synthesis and Crystallization: From Molecule to Single Crystal
Synthesis Protocol
The synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is typically achieved through a straightforward N-alkylation of imidazole.
Reaction Scheme:
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N-alkylation: Imidazole is reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile). The reaction mixture is typically heated to drive the reaction to completion.
-
Salt Formation: After purification of the resulting 1-(prop-2-yn-1-yl)-1H-imidazole base, it is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether) is then added dropwise to precipitate the hydrochloride salt.
This method is analogous to established procedures for the N-alkylation of imidazole derivatives.[6]
The Art of Crystallization: A Self-Validating Protocol
The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[7] The primary objective is to facilitate slow, ordered growth to minimize lattice defects.
Recommended Crystallization Protocol: Slow Evaporation
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Solvent Selection: Dissolve a small amount of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride in a minimal volume of a polar solvent in which it is readily soluble, such as methanol or ethanol.
-
Inducing Supersaturation: To this solution, slowly add a less polar "anti-solvent" in which the compound is poorly soluble, such as diethyl ether or ethyl acetate, until the solution becomes faintly turbid. This indicates the point of saturation.
-
Clarification: Add a single drop of the primary solvent (methanol/ethanol) to redissolve the precipitate and achieve a clear, saturated solution.
-
Slow Growth: Cover the vial with a cap or parafilm and puncture it with a few small holes using a needle. This allows the more volatile solvent (diethyl ether) to evaporate slowly over several days.[7]
-
Harvesting and Validation: Once crystals have formed, they should be examined under a polarized light microscope. Suitable crystals will be transparent, possess well-defined faces, and extinguish light sharply when the polarizing filters are rotated, confirming they are single and not polycrystalline aggregates.[7]
Single Crystal X-ray Diffraction: Elucidating the 3D Structure
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides definitive information about the atomic and molecular structure of a crystalline substance.[8] The technique is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms arranged in a regular lattice, producing a unique diffraction pattern.[8][9] Analysis of this pattern allows for the reconstruction of a three-dimensional model of the molecule.
Experimental and Analytical Workflow
The process from crystal mounting to final structural validation follows a rigorous, multi-step workflow.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Methodology Details:
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1. Crystal Mounting: A high-quality crystal (typically 0.1-0.3 mm) is carefully selected and mounted on a thin loop.[9] It is then flash-cooled to a low temperature, usually 100 K, in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage during data collection.[10]
-
2. Data Collection: The crystal is placed in a single-crystal diffractometer. Monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal.[8] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.
-
3. Data Reduction: The raw image data is processed to integrate the intensity of each diffraction spot. Corrections are applied for experimental factors such as the Lorentz effect, polarization, and absorption.
-
4. Structure Solution: The corrected intensity data is used to solve the "phase problem" and generate an initial electron density map, from which the positions of most atoms can be determined.
-
5. Structure Refinement: The initial atomic model is refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. This iterative process optimizes atomic coordinates, bond lengths, angles, and thermal displacement parameters.
-
6. Validation: The final structural model is rigorously validated using software like the IUCr's checkCIF service.[11] This ensures the data is chemically reasonable and meets publication standards. The final data is typically presented in a Crystallographic Information File (CIF).[12]
Representative Crystallographic Data and Structural Interpretation
While a public crystallographic deposition for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride was not located, the following table presents representative data based on analyses of similar small molecule imidazole derivatives.[13][14] This data serves as an expert-informed expectation for a successful structure determination.
Table 1: Representative Crystallographic Data
| Parameter | Expected Value |
| Crystal Data | |
| Chemical Formula | C₆H₇ClN₂ |
| Formula Weight | 142.59 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 5 – 10 |
| b (Å) | 8 – 15 |
| c (Å) | 10 – 20 |
| β (°) | 90 – 105 (for monoclinic) |
| Volume (ų) | 800 – 1500 |
| Z | 4 or 8 |
| Density (calculated) | 1.2 – 1.4 g/cm³ |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Reflections collected | > 5000 |
| Independent reflections | > 1500 |
| R(int) | < 0.05 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
| Δρ_max, Δρ_min (e Å⁻³) | -0.5 to 0.5 |
Key Structural Features
-
Molecular Geometry: The imidazole ring is expected to be essentially planar. The protonation will occur at the N3 nitrogen, which is not substituted with the propargyl group.
-
Hydrogen Bonding: The most significant intermolecular interaction will be a strong hydrogen bond between the protonated imidazole nitrogen (N3-H⁺) and the chloride anion (Cl⁻). This interaction is the primary driver of the crystal packing arrangement.
-
Crystal Packing: The molecules will likely pack in a layered or herringbone fashion, stabilized by the N-H···Cl hydrogen bonds and weaker C-H···π interactions involving the imidazole rings and alkyne groups. The precise arrangement dictates the crystal's macroscopic properties.
Implications for Drug Discovery and Development
The precise structural data obtained from SC-XRD is not merely an academic exercise; it is a cornerstone of modern drug design.
-
Structure-Activity Relationships (SAR): By knowing the exact 3D structure, researchers can understand how modifications to the molecule affect its biological activity. For example, the orientation of the propargyl group relative to the imidazole ring is critical for its accessibility in click chemistry reactions.
-
Rational Drug Design: The crystallographic data can be used to model how the molecule fits into the active site of a biological target (e.g., an enzyme or receptor). Understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, allows for the rational design of more potent and selective inhibitors.
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, including solubility and stability, which are critical for drug development. SC-XRD is the definitive method for identifying and characterizing these different solid-state forms.
Conclusion
The single crystal X-ray diffraction analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride provides a definitive, high-resolution snapshot of its three-dimensional structure. This technical guide has outlined the essential workflow, from synthesis and crystallization to data analysis and interpretation, grounded in established scientific principles and best practices advocated by the International Union of Crystallography.[11][12] The resulting structural information is fundamental for advancing the use of this versatile synthon in medicinal chemistry, enabling the data-driven design of novel therapeutic agents.
References
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
-
International Union of Crystallography. (2021, October 15). Recommendations of the Commission on Crystallographic Apparatus. Retrieved from [Link]
-
International Union of Crystallography Journals. (n.d.). Guidelines for biological crystal structures. Retrieved from [Link]
- Akkurt, M., Mohamed, S. K., et al. (2013). 2,4,5-Triphenyl-1-(prop-2-en-1-yl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o988.
-
International Union of Crystallography Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Single-Crystal Diffraction. Department of Chemistry. Retrieved from [Link]
-
IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Retrieved from [Link]
- Reddy, K. L., et al. (2008). Preparation of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(3), 13-19.
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
American Chemical Society Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(prop-2-yn-1-yl)-1H-imidazole. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prop-2-en-1-yl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]
-
OA Monitor Ireland. (n.d.). CCDC 273933: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
Iowa Research Online. (2024). CCDC 2352759: Experimental Crystal Structure Determination. Retrieved from [Link]
-
American Elements. (n.d.). 2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. PubChem. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2021). Imidazole and its derivatives as potential candidates for drug development. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]
-
Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. Retrieved from [Link]
-
ResearchGate. (2014, October 15). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 1-Allyl-1H-imidazole. Retrieved from [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(Prop-2-yn-1-yl)-1H-imidazole|Chemical Synthon [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 11. iucr.org [iucr.org]
- 12. iucr.org [iucr.org]
- 13. 2,4,5-Triphenyl-1-(prop-2-en-1-yl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
